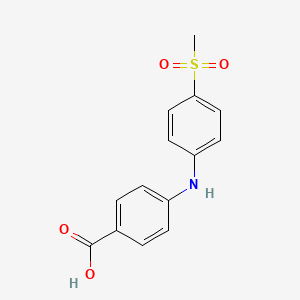

4-(4-Methylsulfonylanilino)benzoic acid

Description

4-(4-Methylsulfonylanilino)benzoic acid is a benzoic acid derivative featuring a methylsulfonyl-substituted anilino group at the para position of the benzene ring. Its synthesis typically involves coupling reactions between methylsulfonylaniline derivatives and benzoic acid precursors, as exemplified in related compounds like 4-(4-Methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylic acid .

Properties

Molecular Formula |

C14H13NO4S |

|---|---|

Molecular Weight |

291.32 g/mol |

IUPAC Name |

4-(4-methylsulfonylanilino)benzoic acid |

InChI |

InChI=1S/C14H13NO4S/c1-20(18,19)13-8-6-12(7-9-13)15-11-4-2-10(3-5-11)14(16)17/h2-9,15H,1H3,(H,16,17) |

InChI Key |

MRGCASUYKSBOBH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methylsulfonylaniline

This precursor is synthesized by methylation and sulfonation of aniline derivatives, often starting from 4-toluidine or 4-toluenesulfonyl chloride. A representative synthetic route involves:

- Sulfonation: 4-toluidine is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group.

- Methylation: The sulfonyl group is methylated using methyl chloride or dimethyl sulfate under basic conditions.

- Purification: The product is purified by recrystallization or chromatography.

Data Table: Synthesis of 4-Methylsulfonylaniline

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 0–5°C | ~80 | Exothermic, controlled temp. |

| Methylation | Methyl chloride, NaOH, 50–90°C | ~70 | Pressurized reactor used |

| Purification | Recrystallization (ethanol/water) | >95 | High purity |

Coupling with Benzoic Acid Derivative

The key step is the formation of the anilino linkage between 4-methylsulfonylaniline and a benzoic acid derivative, typically 4-chlorobenzoic acid or its activated ester.

- Nucleophilic Aromatic Substitution: 4-methylsulfonylaniline reacts with 4-chlorobenzoic acid (or its ester) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at elevated temperature (140–200°C).

- Palladium-Catalyzed Amination: Utilizing a palladium catalyst (e.g., palladium acetate), phosphine ligand, and a base (e.g., triethylamine), the aniline is coupled with an aryl halide under carbon monoxide atmosphere to yield the desired acid.

Data Table: Coupling Reactions

| Method | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Subst. | K2CO3 | DMF | 140–200 | 60–80 | High temp, pressure needed |

| Pd-Catalyzed Amination | Pd(OAc)2, PPh3, Et3N | DMF, CO gas | 60–100 | 38–70 | Lower temp, selective |

Workup and Purification

- Acidification: After completion, the reaction mixture is acidified to precipitate the product.

- Extraction: The crude product is extracted into an organic solvent (e.g., ethyl acetate).

- Recrystallization: Final purification is achieved by recrystallization from ethanol or methanol.

Alternative and Improved Methods

Recent patents describe improvements in yield and selectivity:

- Triflate Activation: Using trifluoromethanesulfonic anhydride to activate the aromatic substrate, followed by palladium-catalyzed carbonylation, enhances yields and reduces byproducts.

- Green Chemistry Approaches: Employing water or alcohols as solvents and milder bases (e.g., sodium acetate) to minimize environmental impact.

Reaction Conditions and Optimization

- Solvent Choice: Dimethylformamide, dioxane, or dichloromethane are preferred for solubility and reactivity.

- Temperature: Elevated temperatures (140–200°C for nucleophilic substitution; 60–100°C for palladium catalysis) are necessary for efficient coupling.

- Base Selection: Non-nucleophilic bases (e.g., triethylamine, pyridine) are favored to avoid side reactions.

- Catalyst Loading: Palladium acetate (0.5–2 mol%) with phosphine ligands is optimal for catalytic routes.

Summary Table: Preparation Methods Overview

| Step/Method | Key Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfonation/Methylation | Chlorosulfonic acid, methyl chloride | Water, NaOH | 40–90 | 70–80 | Scalable, accessible | Exothermic, toxic reagents |

| Nucleophilic Aromatic Substitution | K2CO3 | DMF | 140–200 | 60–80 | Simple, high yield | High temp, pressure required |

| Pd-Catalyzed Amination | Pd(OAc)2, PPh3, Et3N, CO | DMF | 60–100 | 38–70 | Selective, milder | Cost, catalyst recovery |

| Triflate Activation | Triflic anhydride, Pd catalyst | DCM, DMF | 5–25 | Up to 70 | High selectivity | Expensive reagents |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylsulfonylanilino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

The applications of compounds containing the 4-(methylsulfonyl)aniline pharmacophore, including derivatives and analogs of 4-(methylsulfonyl)aniline and benzoic acid, have been explored for anti-inflammatory and antiviral properties . Additionally, related compounds have been identified as potential respiratory sensitizers .

Scientific Research Applications

Anti-inflammatory Agents:

- A series of 4-(methylsulfonyl)aniline derivatives were synthesized and evaluated as potential anti-inflammatory agents .

- Incorporating the 4-(methylsulfonyl)aniline pharmacophore into naproxen, indomethacin, diclofenac, and mefenamic acid maintained anti-inflammatory activity and may increase selectivity towards the COX-2 enzyme .

- In an egg-white induced edema model in rats, compounds 11–14, which incorporate the 4-(methylsulfonyl)aniline pharmacophore, effectively reduced paw edema . The effect of all tested compounds started at 60 minutes and continued until the end of the experiments, showing a statistically significant reduction in paw edema .

- Compounds 11 and 14 showed significantly higher effects than diclofenac sodium, while compound 12 expressed a comparable effect to that of diclofenac sodium at the interval time 60–240 minutes, and compound 13 showed a comparable effect to that of diclofenac sodium for all the experimental times .

Antiviral Agents:

- 4-(aminomethyl)benzamides, which share structural similarities with 4-(methylsulfonyl)aniline, have been identified as potent small molecule inhibitors of Ebola virus entry .

- One of the 4-(aminomethyl)benzamides, CBS1118, exhibited broad-spectrum anti-filoviral activity, with EC50 values < 10 μM for both Ebola (Mayinga variant) and Marburg (Angola) viruses .

Synthesis Method:

- A synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid has been developed using a catalytic oxidation process, which involves adding 2-chloro-4-methylsulfonyltoluene, nitric acid, and a catalyst to an autoclave . The method includes specific steps for oxygen recovery and NOx byproduct recycling to minimize nitric acid dosage and reduce emissions .

Other Applications

- 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA) has been identified as a respiratory sensitizer, with cases of occupational asthma, rhinitis, and contact urticaria reported in workers exposed to the compound .

Data Tables:

- Effect of diclofenac sodium (reference) and propylene glycol (control) on egg-white induced paw edema in rats :

| Time (min) | Control (n = 6) | Diclofenac sodium (n = 6) |

|---|---|---|

| 0 | 4.53 ± 0.19 | 4.50 ± 0.08 |

| 30 | 6.48 ± 0.11 | 6.38 ± 0.14 |

| 60 | 7.65 ± 0.16 | 6.65 ± 0.18 * |

| 120 | 7.02 ± 0.18 | 6.49 ± 0.04 * |

| 180 | 6.78 ± 0.04 | 6.01 ± 0.11 * |

| 240 | 6.47 ± 0.11 | 5.71 ± 0.12 * |

| 300 | 6.06 ± 0.03 | 5.55 ± 0.03 * |

*P < 0.05 compared to control

- Effect of diclofenac sodium, propylene glycol, compounds 11, 12, 13 and 14 on egg-white induced paw edema in rats :

| Treatment groups | ||||||

|---|---|---|---|---|---|---|

| Time (min) | Control (n = 6) | Diclofenac sodium (n = 6) | Compound 11 (n = 6) | Compound 12 (n = 6) | Compound 13 (n = 6) | Compound 14 (n = 6) |

| Paw thickness (mm) | 0 | 0 | 0 | 0 | 0 | 0 |

| 4.53 ± 0.19 | 4.50 ± 0.08 | 4.55 ± 0.11 | 4.49 ± 0.06 | 4.45 ± 0.08 | 4.43 ± 0.06 * | |

| 30 | 30 | 30 | 30 | 30 | 30 | 30 |

| 6.48 ± 0.11 | 6.38 ± 0.14 | 6.33 ± 0.04 | 6.40 ± 0.11 | 6.39 ± 0.06 | 6.35 ± 0.14 | |

| 60 | 60 | 60 | 60 | 60 | 60 | 60 |

| 7.65 ± 0.16 | 6.65 ± 0.18 * | 6.55 ± 0.13 * | 6.72 ± 0.12 * | 6.75 ± 0.04 * | 6.57 ± 0.03 * | |

| 120 | 120 | 120 | 120 | 120 | 120 | 120 |

| 7.02 ± 0.18 | 6.49 ± 0.04 * a | 6.23 ± 0.06 * b | 6.41 ± 0.05 * a | 6.56 ± 0.06 * a | 6.16 ± 0.18 * b | |

| 180 | 180 | 180 | 180 | 180 | 180 | 180 |

| 6.78 ± 0.04 | 6.01 ± 0.11 * a | 5.34 ± 0.04 * b | 5.95 ± 0.03 * a | 6.11 ± 0.08 * a | 5.62 ± 0.04 * c | |

| 240 | 240 | 240 | 240 | 240 | 240 | 240 |

| 6.47 ± 0.11 | 5.71 ± 0.12 * a | 5.08 ± 0.10 * b | 5.64 ± 0.04 * a | 5.85 ± 0.16 * a | 5.24 ± 0.05 * b | |

| 300 | 300 | 300 | 300 | 300 | 300 | 300 |

| 6.06 ± 0.03 | 5.55 ± 0.03 * a | 4.80 ± 0.02 * b | 5.25 ± 0.06 * c | 5.52 ± 0.12 * a | 4.94 ± 0.12 * b |

Results are expressed as mean ± SEM (n = 6 for each group). Time (30) is the time of egg-white injection.

*P < 0.05 compared to control.

a Significantly different compared to control.

b Significantly higher effects than diclofenac sodium.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfonylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of beta-lactamase, an enzyme involved in bacterial resistance to antibiotics . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure: Lacks the methylsulfonylanilino group; instead, it has a hydroxyl group at the para position.

- Properties: Lower molecular weight (138.12 g/mol) compared to 4-(4-Methylsulfonylanilino)benzoic acid. Higher pKa (~4.5) due to the electron-donating hydroxyl group, contrasting with the sulfonyl group’s electron-withdrawing effect in the target compound.

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS 106261-48-7)

4-[4-(Dimethylaminobenzylidene)amino]benzoic Acid (SB1)

- Structure: Features a dimethylaminobenzylidene substituent.

- Spectroscopic Data: UV-Vis: λmax at 341 nm (ε = 0.3896) and 267 nm (ε = 0.9121) in methanol, indicative of extended conjugation. IR: Peaks corresponding to carboxylic acid (1700–1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .

Sulfonamide and Sulfonyl Derivatives

4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid (CAS 328028-09-7)

- Structure : Combines sulfonamide and nitro-chloro substituents.

- Properties: Molecular weight: 372.74 g/mol. Predicted pKa: 2.77, reflecting strong acidity from sulfonamide and carboxylic acid groups. Potential bioactivity: Sulfonamides are known for antimicrobial and enzyme-inhibitory roles .

4-([Benzyl(methyl)amino]sulfonyl)benzoic Acid (CAS 887202-40-6)

- Structure : Includes a benzyl-methylamine sulfonyl group.

- Properties :

Heterocyclic Analogues

4-(4-Methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylic Acid

- Structure: Replaces the benzene ring with a thienopyrimidine scaffold.

- Applications: Demonstrated potency as a PI5P4Kγ inhibitor, highlighting the role of the thienopyrimidine core in targeting kinase enzymes .

Comparative Data Table

*Estimated based on sulfonyl group’s electron-withdrawing effect.

Key Research Findings

- Electronic Effects: The methylsulfonyl group in 4-(4-Methylsulfonylanilino)benzoic acid lowers pKa compared to hydroxyl or alkylamine derivatives, enhancing solubility in basic media .

- Synthetic Flexibility : Modular synthesis routes (e.g., coupling methylsulfonylaniline with carboxylate esters) enable diversification for structure-activity relationship studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.